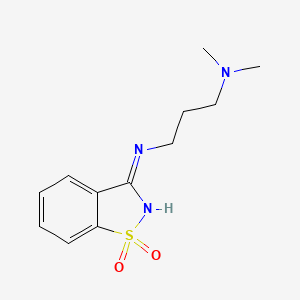

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,N-dimethylpropane-1,3-diamine

説明

製法

合成ルートと反応条件

3-{[3-(ジメチルアミノ)プロピル]アミノ}-1,2-ベンゾチアゾール-1,1-ジオンの合成は、通常、ベンゾチアゾール誘導体とジメチルアミノプロピルアミンを制御された条件下で反応させることから始まります。反応は通常、触媒の存在下、不活性雰囲気下で行われ、酸化を防ぎます。その後、反応混合物を再結晶やクロマトグラフィーなどの技術を用いて精製し、高純度の目的生成物を得ます。

工業的生産方法

工業規模では、この化合物の生産には、品質と収量の一貫性を確保するために連続フローリアクターが使用される場合があります。温度、圧力、反応物濃度などの反応パラメータを監視および制御するための自動システムの使用は、大規模合成に不可欠です。さらに、有害な溶媒や試薬の使用など、グリーンケミストリーの原則の実施により、生産プロセスの持続可能性が向上します。

特性

CAS番号 |

105143-62-2 |

|---|---|

分子式 |

C12H17N3O2S |

分子量 |

267.35 g/mol |

IUPAC名 |

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C12H17N3O2S/c1-15(2)9-5-8-13-12-10-6-3-4-7-11(10)18(16,17)14-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14) |

InChIキー |

ITTQUMKADFEWQW-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCCN=C1C2=CC=CC=C2S(=O)(=O)N1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves the reaction of benzothiazole derivatives with dimethylaminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can enhance the sustainability of the production process.

化学反応の分析

科学研究への応用

3-{[3-(ジメチルアミノ)プロピル]アミノ}-1,2-ベンゾチアゾール-1,1-ジオンは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機変換における試薬として使用されます。

生物学: この化合物は生物活性を示し、抗菌剤、抗真菌剤、抗癌剤としての可能性が研究されています。

医学: さまざまな疾患の治療のための薬剤候補としての使用など、その潜在的な治療的用途を探るための研究が続けられています。

産業: そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に使用されています。

科学的研究の応用

3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

類似化合物の比較

類似化合物

3-(ジメチルアミノ)プロピルアミン: ベンゾチアゾール環を持たない、類似の官能基を持つより単純な化合物。

N,N-ジメチル-1,3-プロパンジアミン: 反応性が類似しているが、構造的特徴が異なる関連化合物。

3,3’-イミノビス(N,N-ジメチルプロピルアミン): 類似のジメチルアミノプロピル基を持つが、全体的な構造が異なる化合物。

独自性

3-{[3-(ジメチルアミノ)プロピル]アミノ}-1,2-ベンゾチアゾール-1,1-ジオンは、ベンゾチアゾール環とジメチルアミノプロピル基の両方が存在することによってユニークです。これらの構造的特徴の組み合わせにより、この化合物に独特の化学的および生物学的特性が与えられ、さまざまな研究や産業用途で貴重なツールとなっています。

類似化合物との比較

Similar Compounds

3-(Dimethylamino)propylamine: A simpler compound with similar functional groups but lacking the benzothiazole ring.

N,N-Dimethyl-1,3-propanediamine: Another related compound with similar reactivity but different structural features.

3,3’-Iminobis(N,N-dimethylpropylamine): A compound with a similar dimethylamino propyl group but different overall structure.

Uniqueness

3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to the presence of both the benzothiazole ring and the dimethylamino propyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。